![molecular formula C13H18N2O3S B2484532 N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide CAS No. 953257-60-8](/img/structure/B2484532.png)
N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug discovery due to their diverse pharmacological properties. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In the context of our compound, potential applications include:
Anticancer Activity
The compound’s structure suggests potential anticancer properties. Researchers have synthesized innovative piperidine derivatives and evaluated their effects against cancer cell lines. For instance, compound 7 (Fig. 15) exhibited significant potency against SGC-7901 and MGC-803 cell lines .
Mechanism of Action
Target of Action
The primary target of N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, the compound can prevent the formation of blood clots.
Mode of Action
N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide acts as a direct inhibitor of activated factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This inhibition disrupts the coagulation cascade, thereby preventing the formation of blood clots.
Pharmacokinetics
N-(3-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide exhibits good bioavailability and linear pharmacokinetics . It is an immediate-release form of a peroral drug with quick dissolution . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-19(17,18)14-11-6-5-7-12(10-11)15-9-4-3-8-13(15)16/h5-7,10,14H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYIFTSRCHXTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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